molecular formula C7H11ClN2O B2535358 3-Imidazol-1-ylcyclobutan-1-ol;hydrochloride CAS No. 2402829-70-1

3-Imidazol-1-ylcyclobutan-1-ol;hydrochloride

Cat. No.: B2535358
CAS No.: 2402829-70-1
M. Wt: 174.63
InChI Key: SUEDVZUEAVJNMD-MEZFUOHNSA-N
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Description

3-Imidazol-1-ylcyclobutan-1-ol;hydrochloride is a compound that features an imidazole ring attached to a cyclobutanol moiety. The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which is known for its presence in many biologically active molecules. The cyclobutanol part of the molecule adds a unique structural aspect, potentially influencing the compound’s reactivity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Imidazol-1-ylcyclobutan-1-ol;hydrochloride typically involves the formation of the imidazole ring followed by its attachment to the cyclobutanol moiety. One common method involves the cyclization of amido-nitriles to form substituted imidazoles under mild reaction conditions, which can include nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production of imidazole derivatives often involves multi-step synthesis processes that are optimized for yield and purity. These processes may include the use of high-pressure reactors, specialized catalysts, and continuous flow systems to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Imidazol-1-ylcyclobutan-1-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.

    Reduction: Reduction reactions can target the imidazole ring or the cyclobutanol moiety, depending on the reagents used.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids can be used.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or alkylating agents are often employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole N-oxides, while reduction can produce various reduced forms of the imidazole or cyclobutanol moieties.

Scientific Research Applications

3-Imidazol-1-ylcyclobutan-1-ol;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Imidazol-1-ylcyclobutan-1-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A simpler structure with broad biological activity.

    Cyclobutanol: Lacks the imidazole ring but shares the cyclobutanol moiety.

    Metronidazole: An imidazole derivative with well-known antimicrobial properties.

Uniqueness

3-Imidazol-1-ylcyclobutan-1-ol;hydrochloride is unique due to its combination of the imidazole ring and cyclobutanol moiety, which can result in distinct chemical reactivity and biological activity compared to other imidazole derivatives.

Properties

IUPAC Name

3-imidazol-1-ylcyclobutan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.ClH/c10-7-3-6(4-7)9-2-1-8-5-9;/h1-2,5-7,10H,3-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUEDVZUEAVJNMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1O)N2C=CN=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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